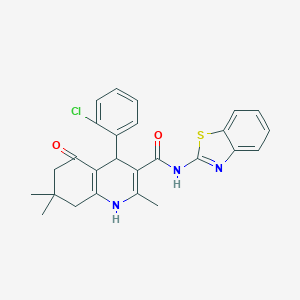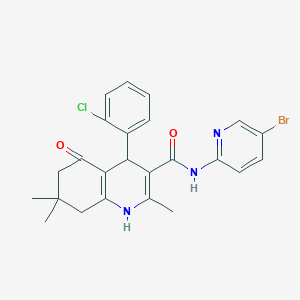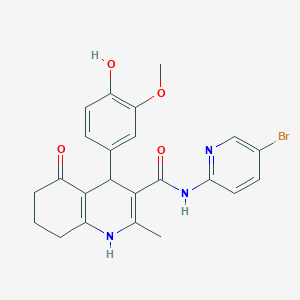![molecular formula C27H16F3N3OS2 B304297 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304297.png)
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PTSM, and it has been synthesized through various methods.
Wirkmechanismus
The exact mechanism of action of PTSM is not fully understood. However, it has been suggested that PTSM may exert its anticancer activity by inducing apoptosis in cancer cells. PTSM may also inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, PTSM may exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
PTSM has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which may contribute to its antioxidant activity. PTSM has also been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. In addition, PTSM has been found to increase the levels of glutathione, which is an important antioxidant in the body.
Vorteile Und Einschränkungen Für Laborexperimente
PTSM has several advantages for lab experiments. It is readily available and can be synthesized through various methods. PTSM is also stable under normal laboratory conditions. However, there are some limitations to using PTSM in lab experiments. One of the main limitations is its low solubility in water, which may limit its use in certain experiments. In addition, PTSM has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of PTSM. One potential direction is to further investigate its anticancer activity and its potential use as a chemotherapeutic agent. Another direction is to study its potential use as an antimicrobial agent. In addition, further studies are needed to fully understand the mechanism of action of PTSM and its biochemical and physiological effects. Finally, more studies are needed to evaluate the safety and toxicity of PTSM in vivo.
Synthesemethoden
The synthesis of PTSM has been reported through various methods. One of the most common methods involves the reaction of 2-(2-chloroethyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile with 10H-phenothiazine-2-carbaldehyde in the presence of a base. The resulting product is then treated with thioacetic acid to obtain PTSM. Other methods include the reaction of 2-(2-bromoethyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile with 10H-phenothiazine-2-carbaldehyde in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
PTSM has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. PTSM has also been studied for its antimicrobial activity, and it has been found to be effective against various bacterial and fungal strains. In addition, PTSM has been studied for its antioxidant and anti-inflammatory properties.
Eigenschaften
Produktname |
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile |
|---|---|
Molekularformel |
C27H16F3N3OS2 |
Molekulargewicht |
519.6 g/mol |
IUPAC-Name |
2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H16F3N3OS2/c28-27(29,30)19-14-20(17-8-2-1-3-9-17)32-26(18(19)15-31)35-16-25(34)33-21-10-4-6-12-23(21)36-24-13-7-5-11-22(24)33/h1-14H,16H2 |
InChI-Schlüssel |
MFEMGTBZQQHUDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















